

In Vivo Validation of DR4485 Hydrochloride's Therapeutic Potential: A Comparative Guide

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Compound of Interest

Compound Name: DR4485 hydrochloride

Cat. No.: B607201

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This guide provides a comprehensive overview of the therapeutic potential of **DR4485 hydrochloride**, a high-affinity and selective 5-HT7 antagonist. While direct in vivo therapeutic validation studies for **DR4485 hydrochloride** are not yet extensively published, this document establishes a framework for its evaluation by comparing it to other well-characterized 5-HT7 antagonists with demonstrated efficacy in preclinical animal models. The provided experimental data and detailed protocols will serve as a valuable resource for researchers designing in vivo studies to validate the therapeutic utility of **DR4485 hydrochloride**.

Introduction to DR4485 Hydrochloride

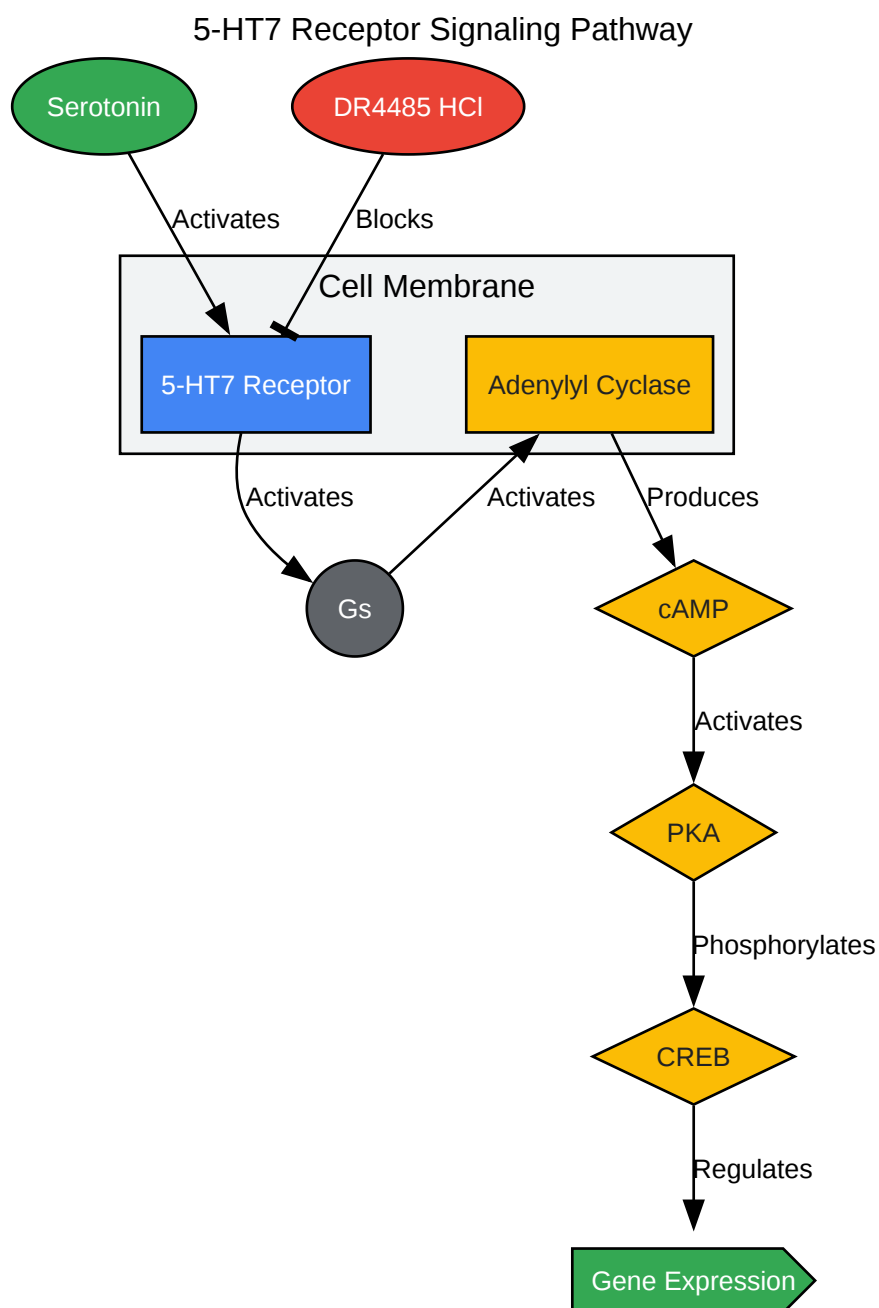
DR4485 hydrochloride is a potent and selective antagonist for the serotonin 5-HT7 receptor, exhibiting high affinity ($pK_i = 8.14$) and oral bioavailability.^{[1][2]} Its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes makes it a valuable tool for elucidating the physiological and pathological roles of this receptor.^[1] The 5-HT7 receptor is implicated in a range of central nervous system functions, including mood regulation, cognition, and circadian rhythms, suggesting that its modulation holds therapeutic promise for various neuropsychiatric disorders.

The Therapeutic Promise of 5-HT7 Receptor Antagonism

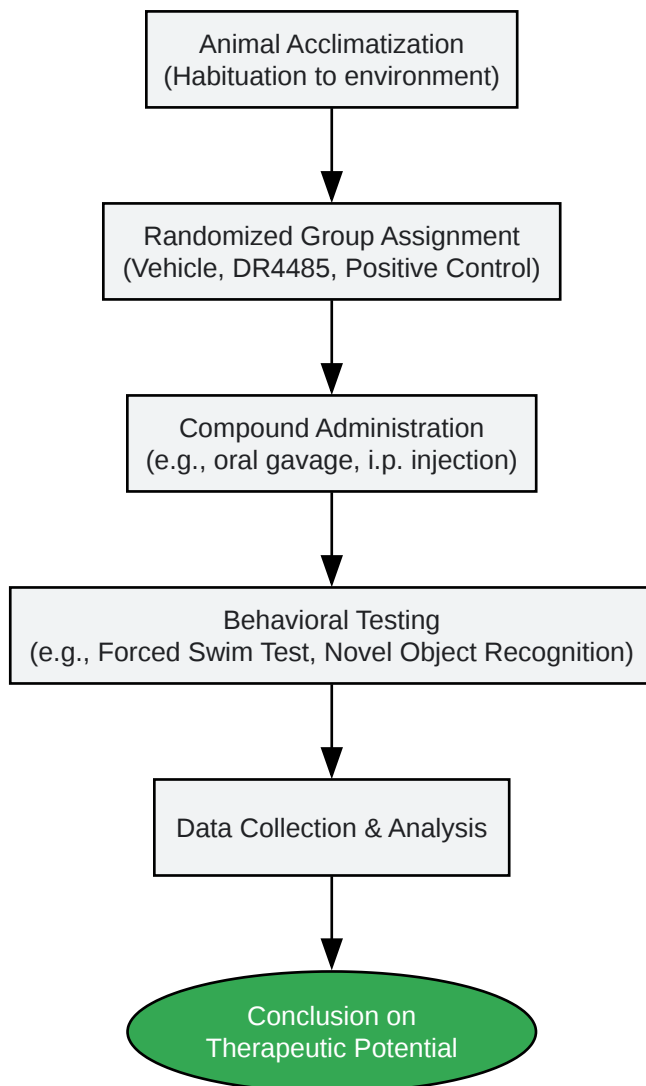
The blockade of the 5-HT7 receptor has emerged as a promising strategy for the treatment of depression, anxiety, and cognitive deficits associated with schizophrenia. Preclinical studies using selective 5-HT7 antagonists have consistently demonstrated antidepressant-like and pro-cognitive effects in various animal models. These findings provide a strong rationale for investigating the therapeutic potential of novel 5-HT7 antagonists like **DR4485 hydrochloride**.

Signaling Pathway of the 5-HT7 Receptor

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to Gs alpha subunits to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function. Antagonists like **DR4485 hydrochloride** block this signaling cascade by preventing the binding of serotonin to the receptor.



General Workflow for In Vivo Validation



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References

- 1. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
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